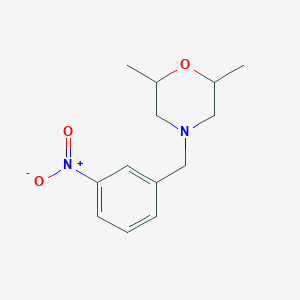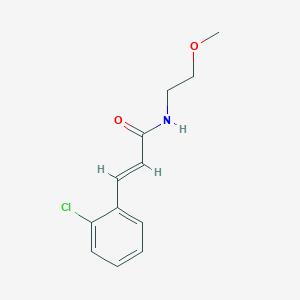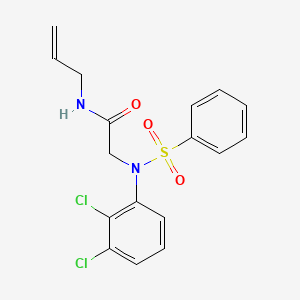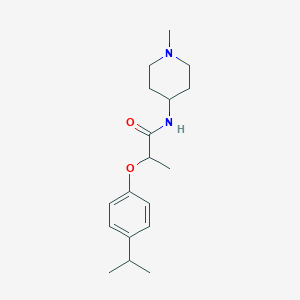
2,6-dimethyl-4-(3-nitrobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(3-nitrobenzyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMNB-morpholine and is synthesized using specific methods. The purpose of
Mecanismo De Acción
DMNB-morpholine works by binding to specific molecules, such as enzymes, and undergoing a chemical reaction that produces a fluorescent signal. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. DMNB-morpholine acts as a donor molecule, and the acceptor molecule is usually a fluorophore that emits a detectable signal.
Biochemical and Physiological Effects
DMNB-morpholine has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not interfere with the activity of enzymes or other molecules, and it does not induce any toxic effects. This makes it an ideal tool for studying the behavior of biological systems without altering their natural state.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNB-morpholine has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of molecules in biological systems. It is also easy to use and can be applied to a wide range of samples, including live cells and tissues. However, the limitations of DMNB-morpholine include its cost and the need for specialized equipment to detect the fluorescent signal.
Direcciones Futuras
For DMNB-morpholine include the development of new probes and its use in drug discovery and diagnostic tools.
Métodos De Síntesis
DMNB-morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 3-nitrobenzyl chloride, followed by the reaction of the resulting intermediate with 2,6-dimethylphenol. The final product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized to yield high purity and high yield of DMNB-morpholine.
Aplicaciones Científicas De Investigación
DMNB-morpholine has been extensively studied for its potential applications in scientific research. This compound is a fluorescent probe that can be used to detect and quantify the presence of certain molecules in biological systems. It has been used in various studies to monitor the activity of enzymes, such as proteases and phosphatases, and to visualize the distribution of specific molecules in cells and tissues.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-4-3-5-13(6-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCWUKWDEMRFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)

![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)


![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
